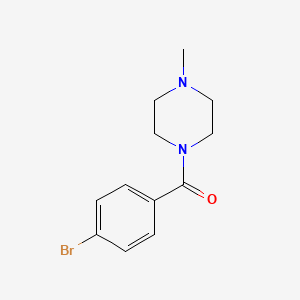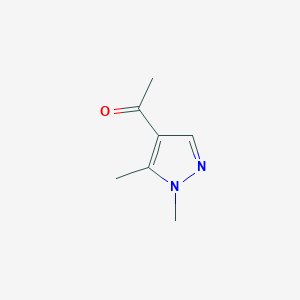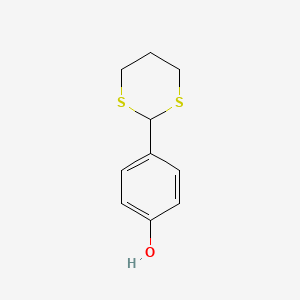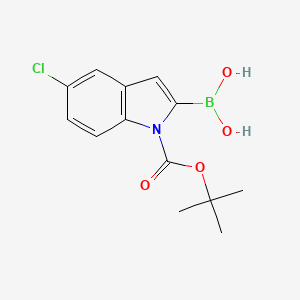
1-(4-Bromobenzoyl)-4-methylpiperazine
概要
説明
1-(4-Bromobenzoyl)-4-methylpiperazine (BBMP) is a synthetic compound with a variety of applications in scientific research. BBMP has been used in various fields, including drug discovery, biochemistry, and physiology. It has been studied for its potential use in drug delivery, drug targeting, and other therapeutic applications. BBMP has also been used in the synthesis of other compounds, such as polymers, and in the development of novel drug formulations.
科学的研究の応用
Synthesis and Structural Analysis :
- A study by Lu Xiao-qin (2010) detailed the synthesis of a related compound, 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride, from 4-methylbenzoic acid through α-bromination and acidification after amination. The study investigated the effects of the bromine agent and initiator on bromination and the impact of material ratio, temperature, and time on amination, achieving a yield of 81.5% under optimum conditions (Lu Xiao-qin, 2010).
- Another study focused on the synthesis of multi-component hydrogen-bonding salts formed from 1-methylpiperazine with aromatic carboxylic acids. These salts demonstrated robust hydrogen-bond interactions and weak interactions C-H⋯O, contributing to diverse 3D net supramolecular architectures (Yang Yu et al., 2015).
Chemical Properties and Reactions :
- A study on the synthesis, spectral, electrochemical, and magnetic properties of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including compounds related to 1-(4-Bromobenzoyl)-4-methylpiperazine, was conducted by P. Amudha et al. (1999). The study examined the electrochemical and magnetic behavior of these complexes (P. Amudha et al., 1999).
- Research by N. Mishriky and A. Moustafa (2013) reported the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile through nucleophilic substitution reactions. This study contributes to understanding the chemical reactions and properties of similar compounds (N. Mishriky & A. Moustafa, 2013).
Applications in Material Science :
- Wang We (2013) synthesized a monomer, 4-aminobenzoylpiperazine, from 4-aminobenzoic acid and 1-formyl piperazine. This monomer was used to fabricate a thin film on porous polyethersulfone (PES) ultrafiltration membranes by interfacial polymerization. This application demonstrates the potential use of related compounds in material science and membrane technology (Wang We, 2013).
作用機序
Target of Action
A structurally similar compound, bromfenac, primarily targets theProstaglandin G/H synthase 2 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
Bromfenac, a related compound, works byinhibiting cyclooxygenase 1 and 2 . This inhibition blocks the synthesis of prostaglandins, which are mediators of inflammation
Biochemical Pathways
The inhibition of cyclooxygenase enzymes by related compounds like bromfenac affects thearachidonic acid pathway , leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain.
Pharmacokinetics
Bromfenac, a related compound, has been studied for its pharmacokinetic properties . It’s important to note that the pharmacokinetic properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
The inhibition of prostaglandin synthesis by related compounds like bromfenac results inreduced inflammation and pain .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(4-Bromobenzoyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit the activity of certain enzymes, such as α-glucosidase, which is involved in the breakdown of carbohydrates into glucose . The inhibition of α-glucosidase by this compound can lead to a decrease in glucose production, making it a potential candidate for the treatment of type II diabetes mellitus .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in regulating cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active sites of target enzymes, such as α-glucosidase, thereby inhibiting their catalytic activity . This inhibition can prevent the breakdown of carbohydrates into glucose, reducing glucose levels in the body.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained effects on enzyme activity and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit enzyme activity and modulate cellular processes without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-glucosidase, an enzyme that plays a key role in carbohydrate metabolism . By inhibiting α-glucosidase, this compound can alter the metabolic flux of carbohydrates, leading to changes in glucose levels and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its activity and function. For example, this compound may be transported into cells via membrane transporters, where it can interact with intracellular targets and exert its effects on cellular processes .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular distribution. For instance, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
特性
IUPAC Name |
(4-bromophenyl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOKTDFRPPBDGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403569 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349395-87-5 | |
| Record name | 1-(4-Bromobenzoyl)-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














